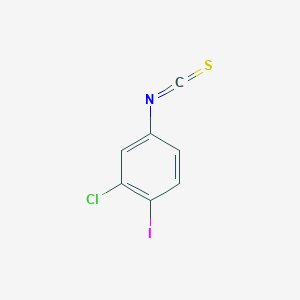![molecular formula C10H6BrF3O4 B13693972 3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13693972.png)
3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-trifluoromethoxyphenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C10H6BrF3O4 |
|---|---|
分子量 |
327.05 g/mol |
IUPAC名 |
3-[5-bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6BrF3O4/c11-6-1-2-8(18-10(12,13)14)5(3-6)4-7(15)9(16)17/h1-3H,4H2,(H,16,17) |
InChIキー |
WIVKEFUSQPMDSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)CC(=O)C(=O)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13693893.png)
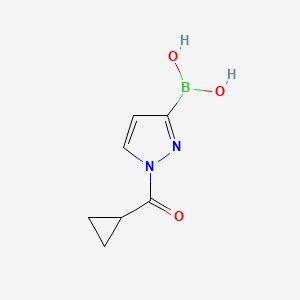
![(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)
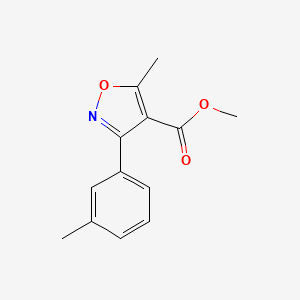
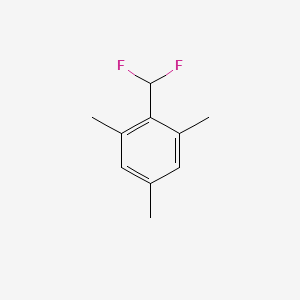

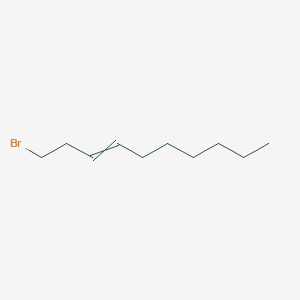
![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)

![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)
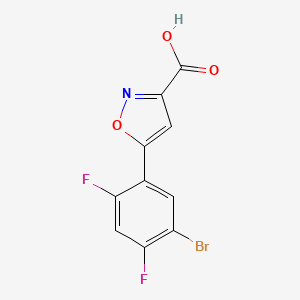
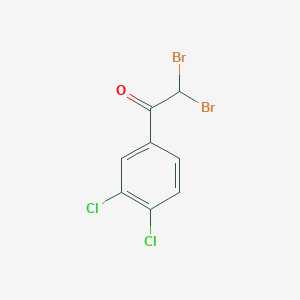
![2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol](/img/structure/B13693967.png)
